molecular formula C3H7FN2S B12294234 (2-Fluoroethyl)thiourea

(2-Fluoroethyl)thiourea

Cat. No.: B12294234
M. Wt: 122.17 g/mol
InChI Key: ALYCPHDWCGVUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoroethyl)thiourea is an organosulfur compound with the chemical formula C3H7FN2S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 2-fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Fluoroethyl)thiourea can be synthesized through the reaction of 2-fluoroethylamine with thiophosgene or its less toxic substitutes. The reaction typically occurs in an aqueous medium, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

This method is favored due to its simplicity, high yield, and the use of water as a solvent .

Scientific Research Applications

(2-Fluoroethyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Fluoroethyl)thiourea involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can lead to various biological effects, including anticancer and antibacterial activities .

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound, with a similar structure but without the 2-fluoroethyl group.

    Selenourea: Similar to thiourea but with selenium replacing sulfur.

    Urea: Similar structure but with an oxygen atom instead of sulfur.

Uniqueness

(2-Fluoroethyl)thiourea is unique due to the presence of the 2-fluoroethyl group, which can enhance its reactivity and specificity in biological systems. This modification can lead to improved pharmacokinetic properties and increased selectivity for certain molecular targets .

Properties

Molecular Formula

C3H7FN2S

Molecular Weight

122.17 g/mol

IUPAC Name

2-fluoroethylthiourea

InChI

InChI=1S/C3H7FN2S/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7)

InChI Key

ALYCPHDWCGVUQL-UHFFFAOYSA-N

Canonical SMILES

C(CF)NC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.